An In-Depth Technical Guide to the Physiological Effects of Nandrolone Benzoate in Rodent Models
An In-Depth Technical Guide to the Physiological Effects of Nandrolone Benzoate in Rodent Models
Abstract
This technical guide provides a comprehensive overview of the physiological effects of nandrolone benzoate administration in rodent models, designed for researchers, scientists, and drug development professionals. Nandrolone, a 19-nortestosterone derivative, is a potent anabolic-androgenic steroid (AAS) that elicits a wide spectrum of systemic effects. While much of the existing literature focuses on the long-acting decanoate ester, this guide synthesizes available data and extrapolates established principles of steroid pharmacology to nandrolone benzoate. We delve into the compound's core mechanism of action through the androgen receptor, exploring both genomic and non-genomic signaling pathways. The guide details the multi-systemic impact of nandrolone, including its profound effects on the musculoskeletal, reproductive, cardiovascular, renal, and central nervous systems. Each section is grounded in experimental evidence from rodent studies, explaining the causal relationships behind observed phenomena. To ensure scientific integrity and reproducibility, this document includes detailed, step-by-step protocols for steroid administration, key behavioral assays, and molecular analysis techniques. Quantitative data are summarized in tabular format for clarity, and complex pathways and workflows are visualized using diagrams. This guide serves as an authoritative resource for designing, executing, and interpreting studies involving nandrolone benzoate in a preclinical research setting.
Introduction to Nandrolone: Chemistry, Esters, and Mechanism of Action
Nandrolone is a synthetic anabolic-androgenic steroid derived from testosterone.[1] Structurally, it is testosterone lacking the methyl group at the C-19 position, a modification that enhances its anabolic properties while reducing its androgenic potential.[2] This gives nandrolone a more favorable anabolic-to-androgenic ratio compared to testosterone, making it a subject of significant interest for both therapeutic applications and, illicitly, for performance enhancement.[2]
1.1 The Role of the Benzoate Ester: Pharmacokinetics
Nandrolone itself is not orally active and must be administered parenterally. To prolong its therapeutic window, it is esterified at the 17β-hydroxyl group. The specific ester—such as benzoate, phenylpropionate, or decanoate—determines the steroid's rate of release from the injection depot and, consequently, its half-life.[3]
-
Nandrolone Benzoate: A shorter-acting ester.
-
Nandrolone Phenylpropionate: A slightly longer-acting ester.
-
Nandrolone Decanoate: A long-acting ester with a half-life of approximately 6-12 days in humans.[4][5]
The ester is cleaved by esterase enzymes in the bloodstream, releasing the active nandrolone hormone. The shorter carbon chain of the benzoate ester results in faster absorption and clearance compared to the decanoate ester.[3] This is a critical consideration for experimental design in rodent models; studies using nandrolone benzoate require a more frequent administration schedule (e.g., every 2-3 days) to maintain stable plasma hormone levels, compared to the weekly or bi-weekly injections sufficient for nandrolone decanoate.
1.2 Core Mechanism of Action: Androgen Receptor Signaling
Nandrolone exerts its physiological effects primarily by acting as a potent agonist of the Androgen Receptor (AR), a member of the nuclear receptor superfamily.[4][6] The mechanism can be broadly divided into genomic and non-genomic pathways.
Genomic Pathway: This is the classical, well-established mechanism.
-
Binding: Nandrolone, being lipophilic, diffuses across the cell membrane and binds to the AR located in the cytoplasm. This binding causes a conformational change in the AR.[7]
-
Translocation: The nandrolone-AR complex dissociates from heat shock proteins (HSPs), dimerizes, and translocates into the cell nucleus.[7][8]
-
Transcription: Inside the nucleus, the dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[8]
-
Protein Synthesis: This binding modulates (upregulates or downregulates) the transcription of these genes, leading to altered protein synthesis and the subsequent physiological effects, such as muscle hypertrophy.[9]
Non-Genomic Pathway: Emerging evidence points to rapid cellular effects that are too fast to be explained by gene transcription.[10]
-
Membrane-Associated Receptors: Androgens can interact with ARs associated with the cell membrane or other membrane-bound receptors.[10]
-
Second Messenger Activation: This interaction can trigger rapid intracellular signaling cascades, including changes in intracellular calcium ion concentrations ([Ca2+]i) and activation of kinase pathways like MAPK/ERK.[10][11] These pathways can influence cellular function independently of or in concert with the genomic pathway.
Core Physiological Effects in Rodent Models
Administration of nandrolone benzoate in rodents induces a wide array of dose- and duration-dependent physiological changes across multiple organ systems.
2.1 Musculoskeletal System
-
Anabolic Effects (Muscle): Nandrolone is a potent stimulator of muscle hypertrophy. In rodent models, administration increases the cross-sectional area of muscle fibers in both fast-twitch (e.g., extensor digitorum longus) and slow-twitch (e.g., soleus) muscles.[12] This effect is mediated by increased protein synthesis and the promotion of a positive nitrogen balance.[6] Mechanistically, nandrolone upregulates key myogenic factors like MyoD and the Notch inhibitor Numb, which promote the differentiation of muscle satellite cells.[9] It also increases local levels of IGF-1 and may downregulate myostatin, a negative regulator of muscle mass.[9][13]
-
Bone Metabolism: Nandrolone has demonstrated a protective effect on bone mineral density. In ovariectomized (OVX) rat models of osteoporosis, nandrolone treatment prevents further bone loss by inhibiting bone resorption.[14] It leads to a greater cancellous bone volume, increased trabecular number and thickness, and can stimulate osteoblastic activity.[14]
2.2 Reproductive System (Male)
The effects on the male reproductive system are predominantly inhibitory due to negative feedback on the Hypothalamic-Pituitary-Gonadal (HPG) axis.
-
Hormonal Suppression: Exogenous nandrolone suppresses the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the pituitary gland.[15] This leads to a significant decrease in endogenous testosterone production by the Leydig cells in the testes.[15][16][17]
-
Testicular Atrophy: The reduction in gonadotropic support and intratesticular testosterone results in significant adverse changes. Studies in rats consistently show a decrease in testicular weight and volume.[18] Histological examination reveals degeneration of seminiferous tubules, a reduction in the number of Leydig and Sertoli cells, and impaired spermatogenesis, ranging from maturation arrest to a severe depletion of sperm cells.[19][20][21]
-
Accessory Glands: In contrast to the testes, the weight of androgen-dependent accessory glands like the prostate and seminal vesicles often increases due to the direct action of nandrolone.[20][21]
2.3 Cardiovascular System
Supraphysiological doses of nandrolone are associated with significant cardiovascular risks.
-
Adverse Lipid Profile: Nandrolone administration in rats alters lipid profiles, leading to an increase in low-density lipoprotein (LDL) and a decrease in high-density lipoprotein (HDL) cholesterol, a pro-atherogenic state.[22]
-
Cardiac Remodeling: Chronic use can induce cardiac hypertrophy (enlargement of the heart muscle), which is not always associated with improved function.[22][23] Histological studies report cardiotoxic effects, including fibrosis, myocyte damage, and inflammatory cell infiltration.[9][18]
-
Arrhythmia Risk: Nandrolone has been shown to potentiate the arrhythmogenic effects of cardiac ischemia in rats, increasing the incidence of fatal arrhythmias during an ischemic event.[24]
2.4 Central Nervous System (CNS) and Behavior
Nandrolone readily crosses the blood-brain barrier and influences neurotransmitter systems and behavior.
-
Anxiety and Mood: The effects on anxiety are complex. Some studies report anxiolytic (anxiety-reducing) effects in rodent models like the elevated plus-maze.[25] However, chronic administration has also been linked to depressive-like behavior, such as anhedonia (loss of pleasure), which may be associated with alterations in dopamine and serotonin neurotransmission in brain reward pathways.[26]
-
Aggression: While strongly associated with aggression in human users, the evidence in rodent models is mixed and appears to be dose- and context-dependent.[17]
-
Cognition: High doses of nandrolone have been shown to impair memory and learning in rats, potentially through effects on hippocampal synaptic plasticity.[7][27]
2.5 Renal System
The kidneys are another target for nandrolone-induced toxicity.
-
Renal Hypertrophy and Damage: Studies in mice and rats report an increase in kidney weight following nandrolone administration.[6][28] This is often accompanied by histological damage, including enlargement of the renal glomeruli, degeneration of the tubular epithelium, and interstitial inflammation.[28]
-
Functional Markers: These structural changes are correlated with impaired renal function, as evidenced by significant increases in serum urea and creatinine levels.[28][29]
Standardized Methodologies for In-Vivo Assessment
Reproducibility in preclinical research is paramount. The following sections provide detailed, self-validating protocols for key experimental procedures.
3.1 Protocol: Nandrolone Benzoate Administration
This protocol details the subcutaneous administration of nandrolone benzoate dissolved in a sterile oil vehicle. Subcutaneous injection is preferred for its simplicity and capacity for sustained release from a depot.[30]
Rationale: An oil vehicle (e.g., sesame or peanut oil) is required because nandrolone esters are lipophilic and not soluble in aqueous solutions.[30][31] The subcutaneous route is less invasive and less likely to cause muscle injury than the intramuscular route, while still allowing for effective systemic absorption.
Materials:
-
Nandrolone benzoate powder
-
Sterile sesame oil (or other appropriate sterile oil vehicle)
-
Benzyl alcohol (optional, as a preservative/co-solvent)
-
Sterile glass vials
-
Magnetic stirrer and heat plate
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes (1 mL) and needles (25-27 gauge)[32]
-
70% ethanol for disinfection
Step-by-Step Procedure:
-
Vehicle Preparation:
-
In a sterile environment (e.g., a laminar flow hood), add the desired volume of sterile sesame oil to a sterile glass vial. If using a preservative, add benzyl alcohol (e.g., to a final concentration of 0.9%).
-
Gently warm the oil to approximately 40-50°C on a heat plate to aid dissolution.
-
-
Drug Dissolution:
-
Calculate the required mass of nandrolone benzoate to achieve the target concentration (e.g., 10 mg/mL).
-
Slowly add the nandrolone benzoate powder to the warm oil while stirring with a sterile magnetic stir bar until fully dissolved. The solution should be clear and free of particulate matter.
-
-
Sterilization:
-
Allow the solution to cool to room temperature.
-
Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile syringe filter into a final sterile, sealed vial. This step ensures the final injectable product is sterile.
-
-
Animal Dosing and Injection:
-
Acclimatize animals to the facility and handling for at least one week prior to the experiment.
-
Weigh the animal to calculate the precise injection volume (e.g., for a 10 mg/kg dose in a 300g rat using a 10 mg/mL solution, the volume is 0.3 mL).
-
Securely restrain the rat. For subcutaneous injection, the loose skin over the dorsal midline (scruff) is the ideal site.[33][34]
-
Wipe the injection site with 70% ethanol.
-
Pinch and lift the skin to form a "tent."[14]
-
Insert a new, sterile needle (bevel up) at the base of the tent, parallel to the animal's body.[34]
-
Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.[35]
-
Slowly inject the calculated volume.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
3.2 Protocol: Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM is a validated assay to assess anxiety-like behavior in rodents. The test relies on the animal's natural aversion to open, elevated spaces versus its preference for enclosed areas.[23]
Rationale: Anxiolytic compounds (like some doses of nandrolone) typically increase the time spent and entries into the open arms, whereas anxiogenic compounds have the opposite effect. This provides a quantifiable behavioral phenotype for the drug's CNS effects.[36]
Materials:
-
Elevated Plus-Maze apparatus (shaped like a '+', with two open arms and two enclosed arms, elevated from the floor).
-
Video camera mounted above the maze.
-
Video tracking software (e.g., ANY-maze, EthoVision XT).
-
70% ethanol for cleaning.
Step-by-Step Procedure:
-
Habituation:
-
Allow the animals to habituate to the testing room for at least 45-60 minutes before the trial begins to reduce stress from transport.[26]
-
-
Testing Conditions:
-
Ensure consistent and even lighting across all arms of the maze to avoid confounding variables.[23]
-
The experimenter should be blinded to the treatment groups to prevent bias.
-
-
Trial Initiation:
-
Gently place the rat on the central platform of the maze, facing one of the open arms.[23]
-
Immediately start the video recording and tracking software. The experimenter should then quietly leave the immediate vicinity of the maze.
-
-
Data Collection:
-
Allow the animal to explore the maze undisturbed for a single 5-minute session.[26][36]
-
The software will automatically record key parameters:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
-
Post-Trial:
Molecular Analysis Techniques
4.1 Protocol: Western Blot for Androgen Receptor (AR) Expression
Western blotting allows for the quantification of AR protein levels in tissues of interest (e.g., skeletal muscle, prostate, brain), providing a molecular correlate to the observed physiological effects.
Rationale: Nandrolone can modulate the expression of its own receptor. Quantifying AR protein levels helps to understand mechanisms of sensitivity or resistance to the drug's effects in different tissues.
Materials:
-
Tissue samples (snap-frozen in liquid nitrogen and stored at -80°C).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment (gels, running buffer).
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody: Rabbit anti-Androgen Receptor (AR).
-
Loading Control Primary Antibody: Mouse anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies (goat anti-rabbit, goat anti-mouse).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Step-by-Step Procedure:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Add Laemmli sample buffer and heat samples at 70°C for 10 minutes. Note: Avoid boiling (95-100°C) for large nuclear receptors like AR, as it can cause aggregation and degradation.[27]
-
Load samples onto a polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[38]
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane at 100V for 90-120 minutes at 4°C.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[39]
-
Incubate the membrane with the primary anti-AR antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[38]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[38]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.[39]
-
Capture the signal using an imaging system.
-
Perform the same procedure on the same membrane for the loading control protein (e.g., GAPDH).
-
Quantify band intensity using software like ImageJ. Normalize the AR band intensity to the corresponding loading control band intensity for each sample.
-
Data Synthesis and Interpretation
The following tables summarize representative quantitative data from rodent studies investigating the effects of nandrolone (primarily the decanoate ester, which is expected to produce similar, albeit more prolonged, effects as the benzoate ester).
Table 1: Effects of Nandrolone on Male Rat Reproductive Parameters
| Parameter | Control Group (Vehicle) | Nandrolone-Treated Group | Percent Change | Reference(s) |
|---|---|---|---|---|
| Testicular Weight ( g/100g BW) | ~0.45 ± 0.02 | ~0.35 ± 0.03 | ↓ ~22% | [20] |
| Seminal Vesicle Weight ( g/100g BW) | ~0.28 ± 0.03 | ~0.41 ± 0.04 | ↑ ~46% | [20] |
| Prostate Weight ( g/100g BW) | ~0.20 ± 0.02 | ~0.29 ± 0.03 | ↑ ~45% | [21] |
| Serum Testosterone (ng/mL) | ~3.5 ± 0.5 | ~0.5 ± 0.2 | ↓ ~85% | [12][15][16] |
| Serum Luteinizing Hormone (LH) (ng/mL) | ~0.8 ± 0.1 | ~0.2 ± 0.05 | ↓ ~75% | [15] |
| Serum Follicle-Stimulating Hormone (FSH) (ng/mL) | ~2.5 ± 0.3 | ~1.0 ± 0.2 | ↓ ~60% | [15] |
(Values are representative means ± SEM compiled from multiple studies using supraphysiological doses, typically 5-15 mg/kg/week for 4-8 weeks. BW = Body Weight)
Table 2: Effects of Nandrolone on Serum Lipids and Renal Function Markers in Rats
| Parameter | Control Group (Vehicle) | Nandrolone-Treated Group | Percent Change | Reference(s) |
|---|---|---|---|---|
| Total Cholesterol (mg/dL) | ~60 ± 5 | ~85 ± 7 | ↑ ~42% | [22] |
| HDL Cholesterol (mg/dL) | ~45 ± 4 | ~25 ± 3 | ↓ ~44% | [22] |
| LDL Cholesterol (mg/dL) | ~10 ± 2 | ~40 ± 5 | ↑ ~300% | [22] |
| Serum Urea (mg/dL) | ~30 ± 3 | ~55 ± 6 | ↑ ~83% | [28][29] |
| Serum Creatinine (mg/dL) | ~0.5 ± 0.05 | ~0.9 ± 0.1 | ↑ ~80% | [28][29] |
(Values are representative means ± SEM compiled from multiple studies using supraphysiological doses.)
Conclusion and Future Directions
Nandrolone benzoate exerts powerful, multi-systemic physiological effects in rodent models, driven primarily by its interaction with the androgen receptor. Its potent anabolic effects on muscle and bone are contrasted by significant adverse effects on the reproductive, cardiovascular, and renal systems, particularly at supraphysiological doses. The shorter pharmacokinetic profile of the benzoate ester necessitates a more frequent dosing regimen than the more commonly studied decanoate ester to achieve comparable steady-state exposure.
The detailed protocols and mechanistic diagrams provided in this guide offer a robust framework for conducting rigorous and reproducible preclinical research. Future investigations should focus on elucidating the nuanced dose-response relationships of different nandrolone esters, further exploring the non-genomic signaling pathways, and identifying potential therapeutic strategies to mitigate the adverse effects while harnessing the anabolic benefits of these compounds.
References
-
Sallinen, J., et al. (2007). Nandrolone potentiates arrhythmogenic effects of cardiac ischemia in the rat. Toxicological Sciences. [Link]
-
Ghorbanzadeh, V., et al. (2015). The effect of nandrolone treatment with and without enforced swimming on histological and biochemical changes in the heart and coronary artery of male rats. Iranian Journal of Basic Medical Sciences. [Link]
-
Kennet, A. (2023). The Action of Nandrolone on the Cardiovascular System. Journal of Cardiovascular Diseases & Diagnosis. [Link]
-
Magnusson, K., et al. (2014). Chronic nandrolone administration induces dysfunction of the reward pathway in rats. Steroids. [Link]
-
Walz, R., & Carmo, A. (2018). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [Link]
-
Patanè, F., et al. (2020). Nandrolone Decanoate: Use, Abuse and Side Effects. Medicina. [Link]
-
Tanehkar, F., et al. (2024). Nandrolone alters the behavioral response to cocaine as well as striatal and cortical dopamine receptors of prepubertal male rats. bioRxiv. [Link]
-
Soliman, M. E., et al. (2017). Effect of Nandrolone on Rat Cardiac Muscle and the Possible Protective Role of Vitamin E. Journal of American Science. [Link]
-
Kouvelas, D., et al. (2008). Nandrolone abuse decreases anxiety and impairs memory in rats via central androgenic receptors. International Journal of Neuropsychopharmacology. [Link]
-
Liu, X. H., et al. (2018). Schema of the effect of nandrolone on the interaction between AR, Numb, MyoD, and gene expression. ResearchGate. [Link]
-
Jo, I. H., et al. (2013). Effects of nandrolone decanoate on expression of steroidogenic enzymes in the rat testis. Journal of Veterinary Science. [Link]
-
Pozzi, F., et al. (2020). Nandrolone decanoate interferes with testosterone biosynthesis altering blood–testis barrier components. Journal of Cellular and Molecular Medicine. [Link]
-
Karimi Jashni, H., et al. (2016). Effect of supraphysiological dose of Nandrolone Decanoate on the testis and testosterone concentration in mature and immature male rats: A time course study. International Journal of Reproductive BioMedicine. [Link]
-
Rahim, S. A., & Al-Taee, M. F. (2020). Physiological And Histological Toxic Effects Of Different Doses Of Nandrolone Decanoate On The Kidney Of Male Mice. Systematic Reviews in Pharmacy. [Link]
-
Ganesan, K., et al. (2021). Impact of Nandrolone Decanoate on Gene Expression in Endocrine Systems Related to the Adverse Effects of Anabolic Androgenic Steroids. Substance Abuse: Research and Treatment. [Link]
-
Cunha, T. S., et al. (2005). Effects of Nandrolone Decanoate and Resistance Exercise on Skeletal Muscle in Adult Male Rats. International Journal of Morphology. [Link]
-
El-Mekkawy, D. A., et al. (2021). Effect of Nandrolone decanoate induced-oxidative stress on rat testes, prostate, and seminal vesicle: Biochemical, morphometric and histopathological studies. Acta Histochemica. [Link]
-
Zaeemi, M., et al. (2015). Chronic Administration of High Doses of Nandrolone Decanoate on the Pituitary-Gonadal Axis in Male Rats. International Journal of Fertility and Sterility. [Link]
-
Saggese, G., et al. (2018). Nandrolone induces a stem cell-like phenotype in human hepatocarcinoma-derived cell line inhibiting mitochondrial respiratory activity. Scientific Reports. [Link]
-
Direction des services vétérinaires. (2011). Administration and injection of substances in rats. Université de Montréal. [Link]
-
Patsnap. (2024). What is the mechanism of Nandrolone Phenpropionate?. Patsnap Synapse. [Link]
-
Foradori, C. D., et al. (2008). Non-genomic Actions of Androgens. Frontiers in Neuroendocrinology. [Link]
-
Wikipedia. (2024). Nandrolone. Wikipedia. [Link]
-
Minto, C. F., et al. (1997). Pharmacokinetics and pharmacodynamics of nandrolone esters in oil vehicle: effects of ester, injection site and injection volume. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Empower Pharmacy. (n.d.). Nandrolone Decanoate Injection. Empower Pharmacy. [Link]
-
Li, M., et al. (2000). The effects of nandrolone decanoate on bone mass and metabolism in ovariectomized rats with osteopenia. Calcified Tissue International. [Link]
-
Wehling, M. (1997). SPECIFIC, NONGENOMIC ACTIONS OF STEROID HORMONES. Annual Review of Physiology. [Link]
-
Venâncio, D. P., et al. (2011). Histological changes in testes of rats treated with testosterone, nandrolone, and stanozolol. Brazilian Journal of Pharmaceutical Sciences. [Link]
- Google Patents. (n.d.). US7820642B2 - Nandrolone 17β-carbonates.
-
Queen's University. (2011). Subcutaneous Injection (Rats) - Standard Operating Procedure #2. Queen's University Animal Care Committee. [Link]
-
UBC Animal Care Services. (n.d.). Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. The University of British Columbia. [Link]
-
Cardozo, C. P., et al. (2012). Nandrolone Normalizes Determinants of Muscle Mass and Fiber Type after Spinal Cord Injury. Journal of Neurotrauma. [Link]
-
UBC Animal Care Committee. (2020). TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. The University of British Columbia. [Link]
-
El-Mekkawy, D. A., et al. (2021). Effect of Nandrolone decanoate induced-oxidative stress on rat testes, prostate, and seminal vesicle: Biochemical, morphometric and histopathological studies. PMC. [Link]
-
Alsiö, J., et al. (2024). Nandrolone decanoate–induced hypogonadism in male rats: Dose‐ and time‐dependent effects on pituitary and testicular hormonal functions. Andrology. [Link]
-
Cleveland Clinic. (2023). Nandrolone: Uses, Benefits & Side Effects. Cleveland Clinic. [Link]
-
Pan, M. M., & Kovac, J. R. (2016). Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness. Translational Andrology and Urology. [Link]
-
DailyMed. (2006). NANDROLONE DECANOATE INJECTION USP FOR INTRAMUSCULAR USE C-III Rx only. National Library of Medicine. [Link]
-
Liu, X. H., et al. (2009). Nandrolone, an anabolic steroid, stabilizes Numb protein through inhibition of mdm2 in C2C12 myoblasts. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
Chen, Y., et al. (2023). Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms. Molecules. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]
-
Minto, C. F., et al. (1997). Figure 1 from Pharmacokinetics and Pharmacodynamics of Nandrolone Esters in Oil Vehicle : Effects of Ester , Injection Site and Injection Volume 1. Semantic Scholar. [Link]
-
Bio-Rad Antibodies. (n.d.). Western Blot Tips for Detection of Proteins Present in Tissue Lysates. Bio-Rad Antibodies. [Link]
-
ResearchGate. (n.d.). Summary of pharmacokinetic parameters for nandrolone in serum. ResearchGate. [Link]
-
da Cunha, T. S., et al. (2013). Strength training and nandrolone decanoate decreased myostatin expression. Medicine & Science in Sports & Exercise. [Link]
-
Rahim, S. A., & Al-Taee, M. F. (2020). Physiological And Histological Toxic Effects Of Different Doses Of Nandrolone Decanoate On The Kidney Of Male Mice. ResearchGate. [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - Pan - Translational Andrology and Urology [tau.amegroups.org]
- 3. Pharmacokinetics and pharmacodynamics of nandrolone esters in oil vehicle: effects of ester, injection site and injection volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Nandrolone Decanoate Injection | Empower Pharmacy [empowerpharmacy.com]
- 6. What is the mechanism of Nandrolone Phenpropionate? [synapse.patsnap.com]
- 7. Androgen receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. intjmorphol.com [intjmorphol.com]
- 13. "Strength training and nandrolone decanoate decreased myostatin express" by Uliana Sbeguen Stotzer, Rita de Cássia Marqueti et al. [digitalcommons.wku.edu]
- 14. ltk.uzh.ch [ltk.uzh.ch]
- 15. brieflands.com [brieflands.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. redalyc.org [redalyc.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. sysrevpharm.org [sysrevpharm.org]
- 30. US7820642B2 - Nandrolone 17β-carbonates - Google Patents [patents.google.com]
- 31. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 32. queensu.ca [queensu.ca]
- 33. dsv.ulaval.ca [dsv.ulaval.ca]
- 34. animalcare.ubc.ca [animalcare.ubc.ca]
- 35. animalcare.ubc.ca [animalcare.ubc.ca]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. docs.abcam.com [docs.abcam.com]
- 38. pdf.benchchem.com [pdf.benchchem.com]
- 39. bio-rad.com [bio-rad.com]
